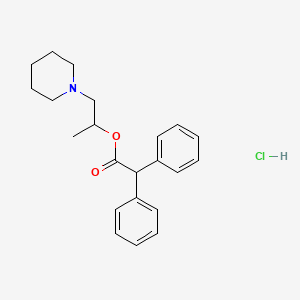

![molecular formula C19H19NO2 B4016052 4'-(4-乙基苯基)-4'-氮杂螺[环丙烷-1,10'-三环[5.2.1.0~2,6~]癸烷]-8'-烯-3',5'-二酮](/img/structure/B4016052.png)

4'-(4-乙基苯基)-4'-氮杂螺[环丙烷-1,10'-三环[5.2.1.0~2,6~]癸烷]-8'-烯-3',5'-二酮

描述

Azaspirocyclic compounds are an important class of organic compounds featuring a nitrogen atom incorporated into a spirocyclic framework. These compounds have been widely studied for their unique chemical properties and potential pharmacological activities. Their synthesis and analysis contribute significantly to medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of azaspirocyclic compounds often involves complex reactions that include cyclization processes to form the spirocyclic framework. For instance, the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has been documented, highlighting the role of the spacer between the amide fragment and 4-arylpiperazine moiety in determining their functional properties (Obniska et al., 2006).

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is characterized by the presence of a nitrogen atom within a spirocyclic framework, which significantly influences their chemical behavior and interaction with biological targets. X-ray crystallography studies have provided detailed insights into their structure, revealing the conformational preferences and spatial arrangement of atoms within these molecules (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspirocyclic compounds participate in a variety of chemical reactions, including acylation and cycloadditions, which are crucial for their functionalization and further chemical modifications. These reactions are essential for exploring the chemical space around these scaffolds and developing new derivatives with enhanced properties or biological activities (Konovalova et al., 2014).

科学研究应用

高效合成策略

氮杂螺环化合物的应用的一个关键领域涉及旨在构建复杂分子结构的高效合成策略。例如,开发用于构建氮杂螺癸烷环系的新策略(对于合成诸如半氯和松针酸之类的天然产物至关重要)突出了这些化合物在有机合成中的重要性。酰亚硝基化合物的分子内烯反应已被用于获得螺环烯产物,这对于进一步的化学转化至关重要 (Matsumura、Aoyagi 和 Kibayashi,2003)。

药物化学与药理学

已经研究了氮杂螺环化合物的生物活性,特别是它们与血清素受体的相互作用。研究合成了 N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.4]壬烷和 [4.5]癸烷-1,3-二酮衍生物,以探索它们对血清素 5-HT1A 和 5-HT2A 受体的亲和力。这些化合物已显示出作为 5-HT1A 配体的潜力,表明它们在开发新的治疗剂方面具有重要意义 (Obniska、Tatarczyńska、Nikiforuk、Charakchieva‐Minol 和 Duszyńska,2006)。

抗惊厥特性

氮杂螺环衍生物的药用应用进一步扩展,它们已被评估其抗惊厥活性。N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的合成和评价发现了具有良好抗惊厥作用的化合物,展示了这些结构在治疗癫痫发作中的治疗潜力 (Obniska、Kamiński 和 Tatarczyńska,2006)。

光反应特性

已经探索了含有环丙烷环的 β-二酮的光化学,揭示了这些化合物在合成有机光化学中的潜力。例如,某些环丙基 β-二酮的辐照导致异构转化,这支撑了氮杂螺环化合物在光化学反应中的多功能性 (Okada、Kamogawa、Kawanisi 和 Nozaki,1970)。

多米诺反应合成

氮杂螺环化合物也是多米诺反应的核心,其中复杂的多环结构由更简单的前体合成。通过 β-氨基环己烯硫酰胺的多米诺反应合成多环单硫代亚胺展示了氮杂螺环支架在构建复杂分子结构中的战略用途 (Budzowski、Pitak 和 Stadnicka,2007)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .

属性

IUPAC Name |

4-(4-ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-11-3-5-12(6-4-11)20-17(21)15-13-7-8-14(16(15)18(20)22)19(13)9-10-19/h3-8,13-16H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLHALVBCJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4015997.png)

![N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016003.png)

![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}decahydroquinoline](/img/structure/B4016007.png)

![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4016018.png)

![5,5'-(4-pyridinylmethylene)bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4016019.png)

![2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016030.png)

![methyl 3-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)propanoate](/img/structure/B4016035.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}acrylamide](/img/structure/B4016040.png)

![1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016048.png)

![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)

![(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4016058.png)